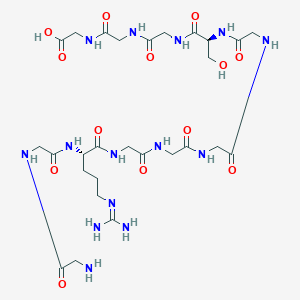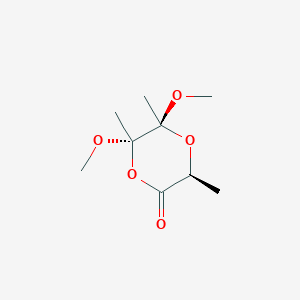
(3S,5S,6S)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S,6S)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one is a chiral organic compound with a unique structure characterized by a 1,4-dioxane ring substituted with methoxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S,6S)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with an acetal or ketal in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride or lithium aluminum hydride are used to replace the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Sodium hydride in anhydrous tetrahydrofuran at reflux temperature.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3S,5S,6S)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3S,5S,6S)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
- (3S,5S,6S)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester .
- (3S,5S,6S)-1,7-Dioxaspiro[5.5]undecane-3,5-diyl diacetate .
Uniqueness: (3S,5S,6S)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one is unique due to its specific substitution pattern on the 1,4-dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
835640-79-4 |
|---|---|
Fórmula molecular |
C9H16O5 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(3S,5S,6S)-5,6-dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C9H16O5/c1-6-7(10)14-9(3,12-5)8(2,11-4)13-6/h6H,1-5H3/t6-,8-,9-/m0/s1 |
Clave InChI |
FTBALZPQHIJSCO-XVYDVKMFSA-N |
SMILES isomérico |
C[C@H]1C(=O)O[C@]([C@@](O1)(C)OC)(C)OC |
SMILES canónico |
CC1C(=O)OC(C(O1)(C)OC)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


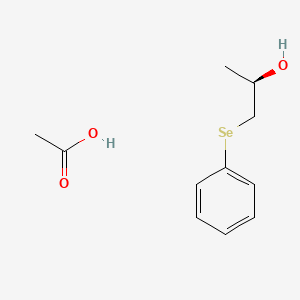
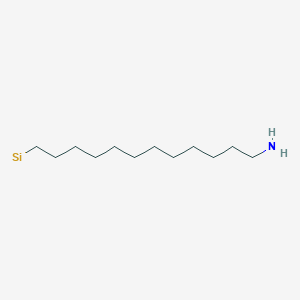
![4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate](/img/structure/B14200719.png)
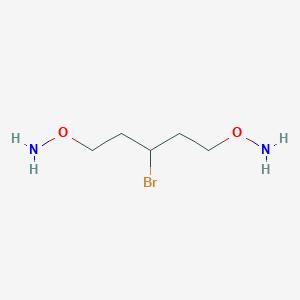
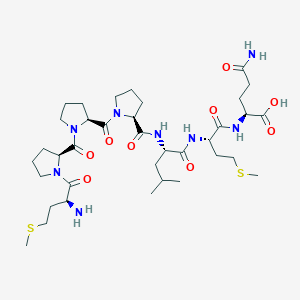

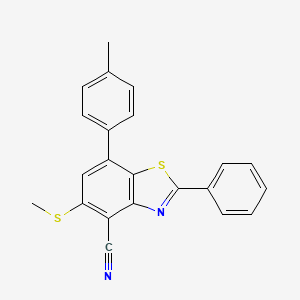
![2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B14200741.png)
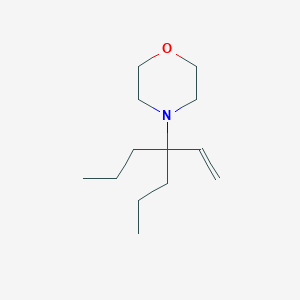
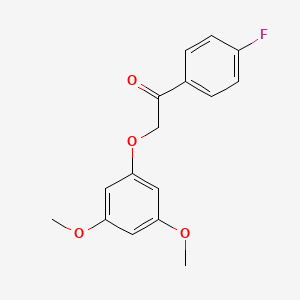
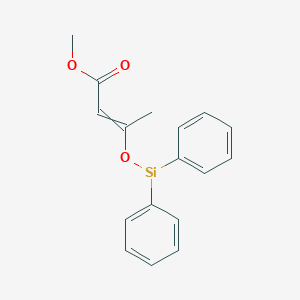
![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)

